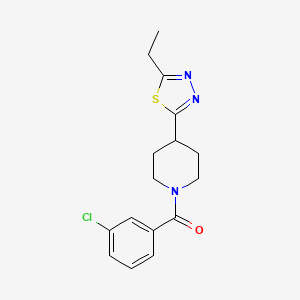![molecular formula C21H18FN3O4S B2564932 N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021265-85-9](/img/structure/B2564932.png)
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzodioxole moiety, which is found in a variety of compounds with pharmaceutical and biological applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzodioxole moiety, for instance, can participate in various reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of complex benzothiazole and benzamide derivatives involves intricate chemical reactions aimed at exploring their potential biological activities and physical properties. For instance, the synthesis of novel kinesin spindle protein (KSP) inhibitors from benzothiazole derivatives exemplifies the chemical manipulation of this class to yield compounds with significant biochemical potency. These compounds, by arresting cells in mitosis, demonstrate the capability for induction of cellular death, highlighting their potential as anticancer agents (Theoclitou et al., 2011). Similarly, the creation of fluorobenzamides containing thiazole and thiazolidine showcases the exploration of these compounds' chemical diversity and their antimicrobial potential (Desai et al., 2013).
Potential as Anticancer Agents
Research into benzothiazole and benzamide derivatives has identified several compounds with promising anticancer properties. The development of water-soluble prodrugs of 2-(4-aminophenyl)benzothiazoles, for example, demonstrates an innovative approach to enhancing the bioavailability of these compounds, potentially enabling their use in cancer treatment (Bradshaw et al., 2002). The selective inhibition of lung, colon, and breast cancer cell lines by simple fluorinated 2-arylbenzothiazoles further underscores the therapeutic potential of these molecules (Mortimer et al., 2006).
Antimicrobial Applications
The antimicrobial properties of benzothiazole and benzamide derivatives are another area of interest. Compounds synthesized from these classes have shown efficacy against various bacterial strains, indicating their potential as antibacterial agents. For instance, the exploration of novel fluoroquinolone derivatives linked with benzothiazoles highlights the continuous search for new antimicrobial agents capable of combating resistant bacterial strains (Sharma et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
Related compounds have been shown to inhibit growth in various human cancer cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c22-15-4-2-14(3-5-15)20(27)25-21-24-16(11-30-21)6-8-19(26)23-10-13-1-7-17-18(9-13)29-12-28-17/h1-5,7,9,11H,6,8,10,12H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJRFVPCLUAPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)



![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)


![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)


![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)